molecular formula C11H14ClNO3S B2976668 3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1251544-31-6

3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B2976668
CAS No.: 1251544-31-6
M. Wt: 275.75
InChI Key: KPICYYUNSYVAOP-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₁H₁₄ClNO₃S . It belongs to the class of halogenated hydrocarbons (HHCs) and is used as an organic solvent in industrial applications. Additionally, it serves as an intermediate for synthesizing organic compounds and pesticides .


Chemical Reactions Analysis

Due to its unsaturated structure, This compound is highly reactive in the troposphere. It readily reacts with atmospheric oxidants, such as OH radicals , O₃ , and NO radicals . These reactions lead to the formation of stable chlorinated products, including chloroacetone and formyl chloride. These products may be transported to the stratosphere, potentially affecting the ozone layer .

Scientific Research Applications

Herbicide Selectivity and Metabolism

  • Metabolism of Chlorsulfuron in Cereals : Chlorsulfuron, a compound related to benzenesulfonamides, has been identified as selectively toxic to broadleaf plants while being metabolized into non-toxic forms by cereal plants like wheat, oats, and barley. This selective toxicity is due to the cereal plants' ability to rapidly convert chlorsulfuron to an inactive polar product through hydroxylation and conjugation with carbohydrates (Sweetser, Schow, & Hutchison, 1982).

Synthetic Chemistry and Molecular Structure

  • Synthesis of Aziridines : A study on the synthesis of 2-chloro-2-imidoylaziridines through the aza-Darzens-type reaction demonstrates the chemical versatility of benzenesulfonamide derivatives. These reactions lead to novel stable aziridines, indicating the potential for further exploration in synthetic organic chemistry (Giubellina, Mangelinckx, Törnroos, & de Kimpe, 2006).

Anticancer Activity

  • Novel Benzenesulfonamides with Anticancer Activity : A series of novel benzenesulfonamide derivatives have shown cytotoxic activity against human cancer cell lines, with certain compounds demonstrating significant anticancer activity. These studies not only highlight the potential therapeutic applications of these compounds but also underscore the importance of structural variations in enhancing biological activity (Żołnowska, Sławiński, Pogorzelska, Szafrański, Kawiak, Stasiłojć, Belka, Ulenberg, & Bączek, 2016).

Molecular Structure Analysis

  • Molecular Structure of N-(2-Methylphenyl)benzenesulfonamide : The crystal structure analysis of N-(2-Methylphenyl)benzenesulfonamide provides insights into the molecular conformation, highlighting the significance of hydrogen bonding in stabilizing molecular structures. Such studies are crucial for understanding the physical and chemical properties of benzenesulfonamide derivatives (Gowda, Foro, Babitha, & Fuess, 2008).

Properties

IUPAC Name

3-chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c12-9-2-1-3-10(6-9)17(15,16)13-7-11(8-14)4-5-11/h1-3,6,13-14H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPICYYUNSYVAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC(=CC=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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